

# A Spectroscopic Comparison of N-methylpiperazine-1-carboxamide and its Precursors

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## Compound of Interest

Compound Name: **N-methylpiperazine-1-carboxamide**

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This guide provides a detailed spectroscopic comparison of **N-methylpiperazine-1-carboxamide** and its key precursors, piperazine and N-methylpiperazine. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is crucial for researchers involved in the synthesis, quality control, and application of these molecules in pharmaceutical and chemical research.

## Introduction

**N-methylpiperazine-1-carboxamide** is a derivative of piperazine, a core scaffold in many pharmaceutical agents. Its synthesis typically involves the reaction of piperazine or N-methylpiperazine with a suitable carbonyl source. A thorough understanding of the spectroscopic characteristics of both the final product and its precursors is essential for reaction monitoring, structural elucidation, and purity assessment. This guide presents a side-by-side comparison of the available spectroscopic data for these compounds.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-methylpiperazine-1-carboxamide**, piperazine, and N-methylpiperazine.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
N-methylpiperazine-1-carboxamide	-	No experimental data found. Predicted shifts may vary.
Piperazine	$\text{D}_2\text{O}$	2.75 (s, 8H, $\text{CH}_2$ )[1]
$\text{CDCl}_3$		2.84 (s, 8H, $\text{CH}_2$ ), 1.66 (s, 2H, NH)[1]
N-methylpiperazine	$\text{CDCl}_3$	2.88 (t, 4H, $J=5.0$ Hz, $\text{CH}_2$ ), 2.37 (t, 4H, $J=5.0$ Hz, $\text{CH}_2$ ), 2.26 (s, 3H, $\text{CH}_3$ )

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
N-methylpiperazine-1-carboxamide	-	No experimental data found. Predicted shifts may vary.
Piperazine	-	47.9 ( $\text{CH}_2$ )[2]
N-methylpiperazine	-	55.1 ( $\text{CH}_2$ ), 46.9 ( $\text{CH}_2$ ), 46.1 ( $\text{CH}_3$ )

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorptions (cm <sup>-1</sup> )
N-methylpiperazine-1-carboxamide	-	No experimental data found. Expected peaks: ~3350 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
Piperazine	KBr pellet	3200-2700 (N-H, C-H stretch), 1440 (CH <sub>2</sub> bend), 1300-1000 (C-N stretch)
N-methylpiperazine	Vapor Phase	2940, 2845, 2800 (C-H stretch), 1450 (CH <sub>2</sub> bend), 1295, 1165, 1010 (C-N stretch)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z)
N-methylpiperazine-1-carboxamide	-	No experimental data found. Predicted M <sup>+</sup> : 143.11.
Piperazine	Electron Ionization	86 (M <sup>+</sup> ), 56, 43[3]
N-methylpiperazine	Electron Ionization	100 (M <sup>+</sup> ), 70, 57, 42

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments and samples.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts ( $\delta$  = 0.00 ppm).

- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from 0 to 12 ppm.
  - $^{13}\text{C}$  NMR: Acquire the spectrum with a spectral width of 0 to 200 ppm. Proton decoupling is generally used to simplify the spectrum.
- Data Processing: Apply Fourier transformation to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift axis using the internal standard.

### 3.2 Infrared (IR) Spectroscopy

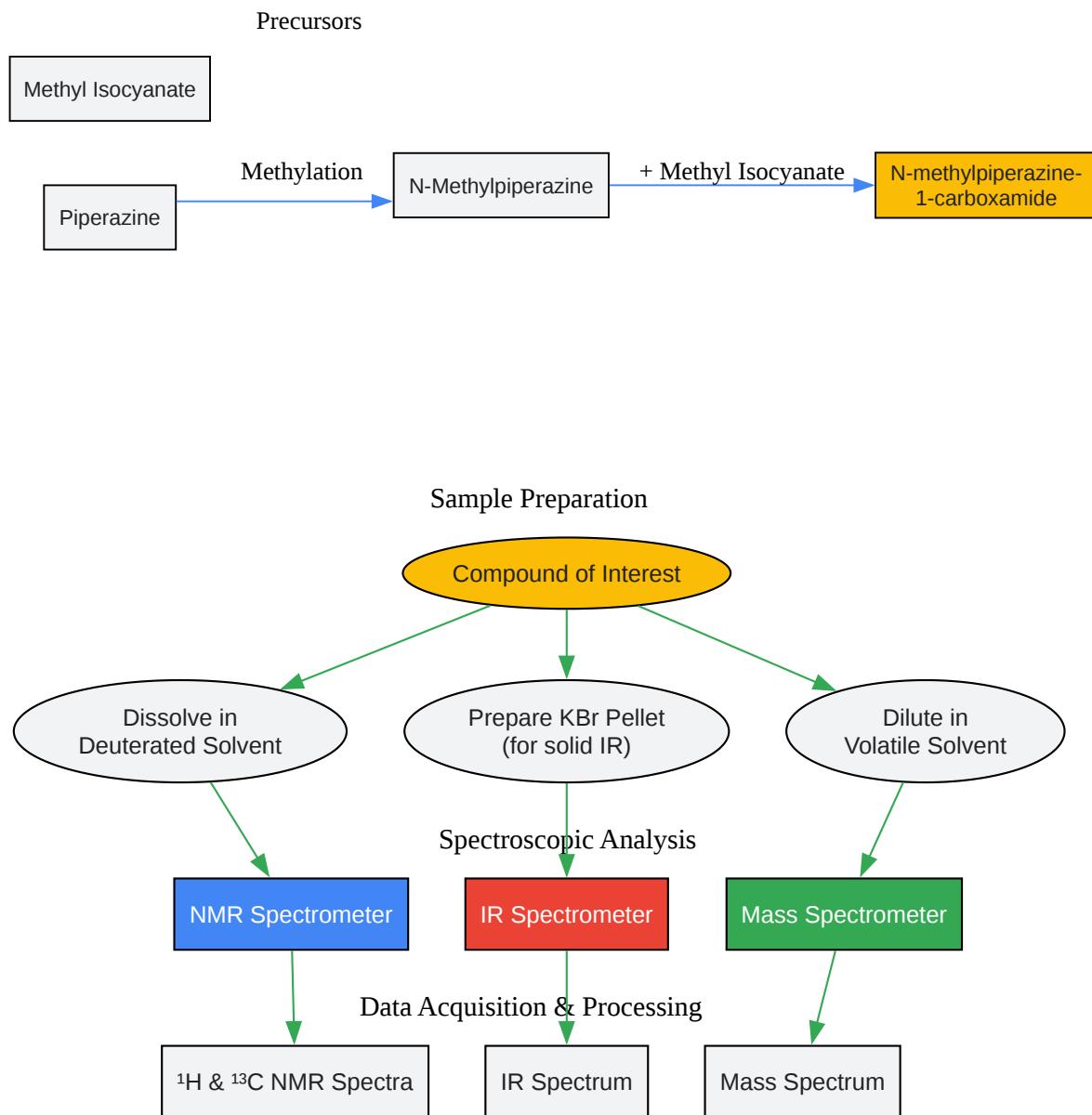
- Sample Preparation (KBr Pellet Method for Solids):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
  - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

### 3.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization:

- Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. This technique is suitable for volatile and thermally stable compounds.
- Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique suitable for a wide range of compounds.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

## Visualizations

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